molecular formula C11H11N3O B8712713 4-Oxo-1-(pyrimidin-2-yl)cyclohexanecarbonitrile

4-Oxo-1-(pyrimidin-2-yl)cyclohexanecarbonitrile

Cat. No. B8712713
M. Wt: 201.22 g/mol
InChI Key: ZIKKKIWXEOXJAG-UHFFFAOYSA-N
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Patent
US08772296B2

Procedure details

The crude methyl 5-cyano-2-oxo-5-(pyrimidin-2-yl)cyclohexanecarboxylate was completely dissolved in THF/MeOH (1/1, 8 mL) and the clear solution was treated with 1 M aqueous KOH (3.0 mL, 1.2 equiv.) and H2O (2.5 mL). After being refluxed for 24 h, The organic solvent was removed under reduced pressure. The concentrated reaction was diluted (H2O), neutralized (10% citric acid) and extracted (3×DCM). The combined organics were dried (Na2SO4) and concentrated under reduced pressure to provide 4-oxo-1-(pyrimidin-2-yl)cyclohexanecarbonitrile (333 mg, 1.66 mmol, 68% yield) as a yellow solid.
Name
methyl 5-cyano-2-oxo-5-(pyrimidin-2-yl)cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[N:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].[OH-].[K+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CCOC(C)=O.CO>[O:13]=[C:6]1[CH2:7][CH2:8][C:3]([C:14]2[N:15]=[CH:16][CH:17]=[CH:18][N:19]=2)([C:1]#[N:2])[CH2:4][CH2:5]1 |f:1.2,5.6|

Inputs

Step One
Name
methyl 5-cyano-2-oxo-5-(pyrimidin-2-yl)cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=NC=CC=N1
Name
THF MeOH
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C.CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated reaction
EXTRACTION
Type
EXTRACTION
Details
extracted (3×DCM)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)(C#N)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.66 mmol
AMOUNT: MASS 333 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.